molecular formula C2H5N5O B7907281 2-Azidoacetohydrazide

2-Azidoacetohydrazide

Cat. No. B7907281
M. Wt: 115.09 g/mol
InChI Key: LCKIANNOFDKHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azidoacetohydrazide is a useful research compound. Its molecular formula is C2H5N5O and its molecular weight is 115.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azidoacetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azidoacetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Applications in HIV Treatment : 3'-azido-3'-deoxythymidine (AZT), a closely related compound, has been used successfully to reduce the incidence of transplacental and perinatal transmission of the HIV virus. However, prolonged treatment with high doses of AZT, which targets mitochondria, might cause increased intracellular production of reactive oxygen species (ROS), leading to oxidative damage in nuclear DNA of fetal tissues (Białkowska et al., 2000).

  • Antiviral Research and Development : AZT is a part of the dideoxynucleoside analogues class, which was discovered to possess anti-HIV activity. Comparative studies have led to the identification of nucleoside analogues with optimal therapeutic potential (Martin et al., 1990).

  • Synthesis of Optically Pure Compounds for Potential Biological Activity : Enzymatic reduction of alpha-azidoacetophenone derivatives has been used to synthesize both antipodes of 2-azido-1-arylethanols with excellent optical purity. These compounds have potential biological activity and are used to create triazole-containing beta-adrenergic receptor blocker analogues (Ankati et al., 2008).

  • Drug Discovery and Novel Pharmaceutical Approaches : The development of antiretroviral therapy, including drugs like AZT, is a significant part of modern drug discovery. This progress has been increasingly guided by pharmacology, clinical sciences, and the advent of molecular biology (Drews, 2000).

properties

IUPAC Name

2-azidoacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5O/c3-6-2(8)1-5-7-4/h1,3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKIANNOFDKHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidoacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.